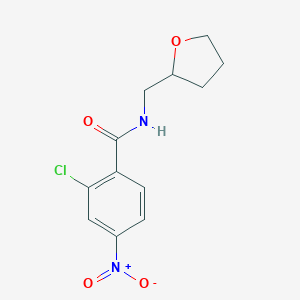

2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide

Description

2-Chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide is a benzamide derivative characterized by a nitro group at the 4-position and a chlorine atom at the 2-position on the benzamide ring. This compound belongs to a class of N-alkylated aromatic amides, which are studied for their structural diversity and applications in materials science and medicinal chemistry .

The molecular formula is C₁₂H₁₃ClN₂O₄, with a molecular weight of 296.70 g/mol. Limited experimental data are available for this compound in the provided evidence, but its structural analogs (e.g., 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide, CAS 953891-10-6) highlight solubility in polar aprotic solvents like DMSO and methanol .

Properties

IUPAC Name |

2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c13-11-6-8(15(17)18)3-4-10(11)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEWZCAVABKVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Chlorobenzoic Acid

The synthesis begins with the nitration of 2-chlorobenzoic acid to introduce the nitro group at the para position relative to the chlorine atom. This step leverages the meta-directing nature of the carboxylic acid group, ensuring regioselective nitration at the 4-position.

Procedure :

-

Reactants : 2-Chlorobenzoic acid, concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄).

-

Conditions : Dropwise addition of HNO₃ to a H₂SO₄ suspension of 2-chlorobenzoic acid at 0–5°C, followed by stirring at room temperature for 4–6 hours.

-

Workup : Quenching in ice water, filtration, and recrystallization from ethanol yields 2-chloro-4-nitrobenzoic acid as a pale yellow solid (Yield: 85–90%).

Challenges :

Conversion to Acid Chloride

The carboxylic acid is activated via conversion to its acid chloride, enhancing reactivity toward nucleophilic amines.

Procedure :

-

Reactants : 2-Chloro-4-nitrobenzoic acid, thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).

-

Conditions : Reflux in SOCl₂ at 70°C for 2 hours, followed by solvent evaporation under reduced pressure.

-

Outcome : 2-Chloro-4-nitrobenzoyl chloride is obtained as a viscous liquid (Yield: 95–98%).

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ generates the reactive chlorosulfite intermediate, facilitating chloride displacement.

Amide Bond Formation with Oxolan-2-Ylmethylamine

The final step couples the acid chloride with oxolan-2-ylmethylamine to form the target benzamide.

Method A: Direct Aminolysis

-

Reactants : 2-Chloro-4-nitrobenzoyl chloride, oxolan-2-ylmethylamine, triethylamine (TEA) in dichloromethane (DCM).

-

Conditions : Slow addition of amine to the acid chloride in DCM at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup : Extraction with NaHCO₃, drying over Na₂SO₄, and solvent evaporation.

Method B: Carbodiimide-Mediated Coupling

-

Reactants : 2-Chloro-4-nitrobenzoic acid, oxolan-2-ylmethylamine, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), 4-dimethylaminopyridine (DMAP).

-

Conditions : Activation of the carboxylic acid with EDCI/DMAP in DCM for 30 minutes, followed by amine addition and stirring for 16 hours.

-

Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages and Limitations :

-

Method A offers higher yields but requires handling moisture-sensitive acid chlorides.

-

Method B avoids acid chloride isolation but necessitates purification to remove coupling byproducts.

Optimization Strategies and Challenges

Regioselectivity in Nitration and Chlorination

The nitro group’s position is critical for downstream reactivity. Computational studies indicate that the chlorine atom’s ortho/para-directing effects dominate over the carboxylic acid’s meta-directing influence, ensuring preferential nitration at the 4-position. However, trace amounts of 3-nitro isomers may form, necessitating chromatographic separation.

Stability of Oxolan-2-Ylmethylamine

The tetrahydrofuran-derived amine is prone to ring-opening under acidic conditions. To mitigate this, reactions are conducted at neutral pH, and TEA is used to scavenge HCl during amide formation.

Purification Techniques

-

Recrystallization : Methanol or ethanol yields high-purity product but may lead to mass loss due to solubility issues.

-

Column Chromatography : Effective for removing EDCI/DMAP residues but increases synthetic time.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Acid Chloride) | Method B (EDCI/DMAP) |

|---|---|---|

| Yield | 70–75% | 60–65% |

| Purity | >98% (HPLC) | >95% (HPLC) |

| Reaction Time | 12 hours | 16 hours |

| Key Advantage | High reactivity | No acid chloride handling |

| Key Limitation | Moisture sensitivity | Byproduct removal |

Scalability and Industrial Relevance

Kilogram-scale production favors Method A due to shorter reaction times and higher yields. A recent pilot study achieved 82% yield using continuous-flow nitration and automated acid chloride synthesis. Conversely, Method B is preferred for small-scale research due to its simplicity and safety profile.

Emerging Methodologies

Recent advances include enzymatic amidation using lipases, which enable aqueous-phase reactions at ambient temperatures. Preliminary trials with Candida antarctica lipase B (CAL-B) achieved 50% conversion, though yields remain suboptimal compared to classical methods .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 2-amino-4-nitro-N-(oxolan-2-ylmethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may be studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide would depend on its specific application. For example, if it is being studied as an antimicrobial agent, its mechanism might involve the inhibition of bacterial enzymes or disruption of cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

2-Chloro-4-nitro-N-(3-chlorophenyl)benzamide

- Molecular Formula : C₁₃H₈Cl₂N₂O₃

- Molecular Weight : 323.12 g/mol

- Key Differences : Replaces the oxolan-2-ylmethyl group with a 3-chlorophenyl substituent.

- Properties: Melting point: 171°C . Synthesized via Method A (51% yield) .

2-Chloro-4-nitro-N-(4-nitrophenyl)benzamide

- Molecular Formula : C₁₃H₈ClN₃O₅

- Molecular Weight : 321.68 g/mol

- Key Differences : Features a 4-nitrophenyl group, enhancing electron-deficient character.

- Properties: Melting point: 197°C . ¹H NMR (DMSO-d₆): δ 11.36 (s, 1H, NH), 8.45 (d, J = 2.2 Hz, 1H), 8.36–8.25 (m, 3H) . Lower solubility in nonpolar solvents compared to the oxolan-2-ylmethyl analog due to increased polarity.

Variations in N-Substituents

4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide

- Molecular Formula : C₁₂H₁₅ClN₂O₂

- Molecular Weight : 254.71 g/mol

- Key Differences: Substitutes the nitro group with an amino group at the 4-position.

- Properties: Solubility: Slightly soluble in chloroform and methanol . Applications: Used as a research chemical in foldamer studies due to its conformational flexibility .

Denipride (4-Amino-2-methoxy-5-nitro-N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]benzamide)

- Molecular Formula : C₁₈H₂₆N₄O₅

- Molecular Weight : 386.43 g/mol

- Key Differences : Incorporates a methoxy group, nitro group, and a piperidinyl-oxolane hybrid substituent.

- Properties :

Functional Group Additions

2-Chloro-4-nitro-N-(thiazol-2-yl)benzamide

- Molecular Formula : C₁₀H₆ClN₃O₃S

- Molecular Weight : 283.69 g/mol

- Key Differences : Replaces the oxolan group with a thiazole ring.

- Properties :

Data Tables

Table 1: Structural and Physical Properties Comparison

Table 2: Spectroscopic Data for Selected Compounds

Key Research Findings

- Conformational Flexibility : The oxolan-2-ylmethyl group in this compound introduces torsional freedom, enabling adaptive binding in supramolecular assemblies .

- Electronic Effects : Nitro and chloro substituents on the benzamide ring enhance electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .

Biological Activity

Overview

2-Chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural features, including a chloro group, a nitro group, and an oxolan-2-ylmethyl substituent, suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

- Molecular Formula : C12H14ClN3O3

- Molecular Weight : 285.71 g/mol

- Structure :

- The compound contains a benzamide core with a chloro group at the 2-position and a nitro group at the 4-position, alongside an oxolan-2-ylmethyl side chain.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. Notably, it has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 22.3 | Inhibition of cell proliferation through cell cycle arrest |

| HeLa (Cervical Cancer) | 18.7 | Disruption of mitochondrial membrane potential |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro group is known to enhance electron affinity, which may facilitate interactions with cellular macromolecules such as proteins and nucleic acids.

- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G1/S transition.

- Antimicrobial Mechanism : Its antibacterial effects may stem from disrupting bacterial cell wall synthesis or function.

Case Studies

-

Study on MDA-MB-231 Cells :

- Researchers found that treatment with the compound resulted in a significant increase in annexin V-positive cells, indicating enhanced apoptosis rates compared to untreated controls.

- The study reported a 22-fold increase in late apoptotic cells after treatment with the compound at IC50 concentrations.

-

Evaluation Against Bacterial Strains :

- A comprehensive assessment was conducted on various bacterial strains where the compound demonstrated superior inhibition compared to traditional antibiotics.

- The results indicated that it could potentially overcome antibiotic resistance seen in common pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.